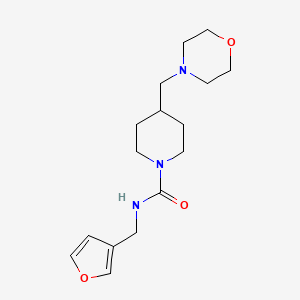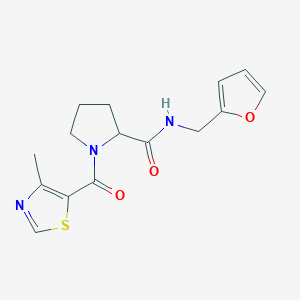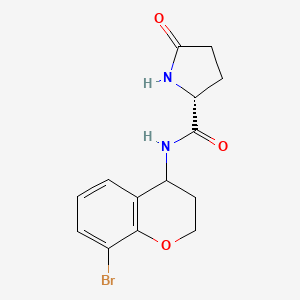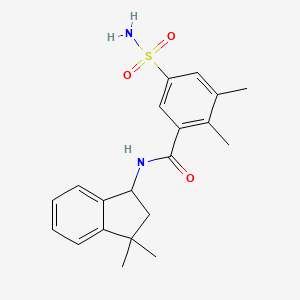
N-(furan-3-ylmethyl)-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-3-ylmethyl)-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a morpholine ring, and a piperidine ring, all connected through a carboxamide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the furan-3-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-3-ylmethyl group.
Synthesis of the morpholin-4-ylmethyl intermediate: Morpholine is reacted with an appropriate alkylating agent to form the morpholin-4-ylmethyl group.
Coupling of intermediates: The furan-3-ylmethyl intermediate and the morpholin-4-ylmethyl intermediate are coupled with piperidine-1-carboxamide under suitable reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-(furan-3-ylmethyl)-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(furan-3-ylmethyl)-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:
N-(furan-2-ylmethyl)-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide: This compound has a furan-2-ylmethyl group instead of a furan-3-ylmethyl group, which can affect its reactivity and biological activity.
N-(furan-3-ylmethyl)-4-(piperidin-4-ylmethyl)piperidine-1-carboxamide: This compound lacks the morpholine ring, which can influence its chemical properties and applications.
N-(furan-3-ylmethyl)-4-(morpholin-4-ylmethyl)piperidine-1-sulfonamide:
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-4-(morpholin-4-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c20-16(17-11-15-3-8-22-13-15)19-4-1-14(2-5-19)12-18-6-9-21-10-7-18/h3,8,13-14H,1-2,4-7,9-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZAWGNQAIGZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CCOCC2)C(=O)NCC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-chlorophenyl)methyl]-N-[(2-methylpyrazol-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B6953518.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea](/img/structure/B6953526.png)

![2-methyl-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide](/img/structure/B6953560.png)
![4-fluoro-3-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6953568.png)
![N-[4-(2-hydroxycyclohexyl)oxyphenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6953572.png)
![4-bromo-1-methyl-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]pyrrole-2-carboxamide](/img/structure/B6953574.png)
![5-cyano-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]thiophene-2-carboxamide](/img/structure/B6953584.png)
![N-[[4-[[1-(difluoromethyl)cyclopropyl]carbamoylamino]phenyl]methyl]acetamide](/img/structure/B6953592.png)
![(3-Chloro-5-methylphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6953603.png)
![1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-(1-methylpyrazol-4-yl)ethanone](/img/structure/B6953608.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide](/img/structure/B6953611.png)

